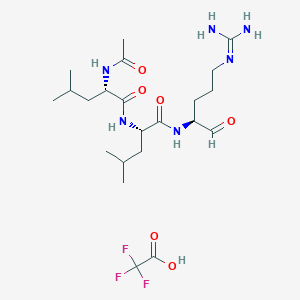
Leupeptin trifluoroacetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is widely used in biochemical research due to its ability to inhibit enzymes such as plasmin, trypsin, papain, calpain, and cathepsin B . This compound is particularly valuable in studies involving protein degradation and protease activity.
Vorbereitungsmethoden
Leupeptin trifluoroacetate salt can be synthesized through various routes. One common method involves the chemical synthesis of the peptide sequence Acetyl-Leu-Leu-Arg-al, followed by its conversion to the trifluoroacetate salt. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support . The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥90% .
Analyse Chemischer Reaktionen
Leupeptin trifluoroacetate salt undergoes several types of chemical reactions, primarily involving its peptide bonds and functional groups. Some of the common reactions include:
Wissenschaftliche Forschungsanwendungen
Leupeptin trifluoroacetate salt has a wide range of applications in scientific research:
Biochemistry: It is used as a protease inhibitor to study protein degradation and protease activity in various biological samples
Cell Biology: The compound is employed to protect proteins from degradation during cell lysis and extraction procedures.
Neuroscience: It is used to investigate the role of proteases in neurodegenerative diseases and other neurological conditions.
Wirkmechanismus
Leupeptin trifluoroacetate salt exerts its effects by inhibiting serine and cysteine proteases. It binds to the active site of these enzymes, preventing them from cleaving their substrate proteins . This inhibition is crucial for studying the role of proteases in various biological processes and diseases. The compound’s effective concentration ranges from 10 to 100 µM .
Vergleich Mit ähnlichen Verbindungen
Leupeptin trifluoroacetate salt is unique in its ability to inhibit a broad range of proteases. Similar compounds include:
Aprotinin: A protease inhibitor that primarily inhibits serine proteases such as trypsin and chymotrypsin.
Pepstatin A: An inhibitor of aspartic proteases, including pepsin and cathepsin D.
E-64: A specific inhibitor of cysteine proteases, such as papain and cathepsin B.
Compared to these inhibitors, this compound offers a broader spectrum of protease inhibition, making it a versatile tool in biochemical and medical research .
Eigenschaften
CAS-Nummer |
147385-61-3 |
|---|---|
Molekularformel |
C22H39F3N6O6 |
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H38N6O4.C2HF3O2/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;3-2(4,5)1(6)7/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H,6,7) |
InChI-Schlüssel |
WUHGBZVQELGOMH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-VALINE, 3-METHYL-N-[(PHENYLMETHOXY)CARBONYL]-, METHYL ESTER](/img/new.no-structure.jpg)
![3-(1H-Benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B588680.png)
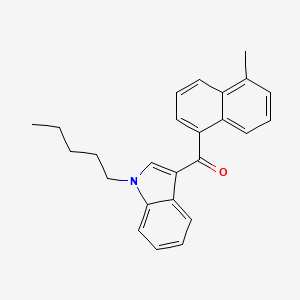
![2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride](/img/structure/B588682.png)
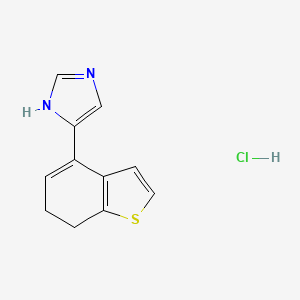
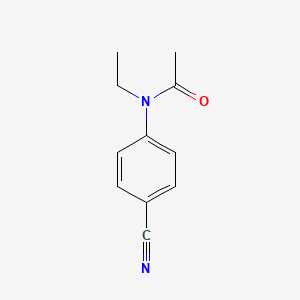
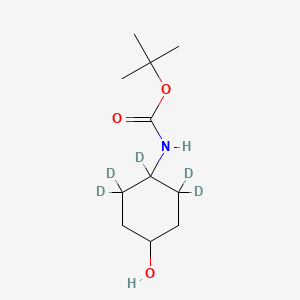
![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)
![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)
